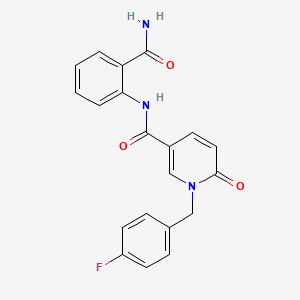

N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorobenzyl substituent at position 1 and a 2-carbamoylphenyl group attached to the carboxamide nitrogen. Its molecular architecture combines hydrogen-bonding capabilities (via the carbamoyl group) and lipophilic characteristics (from the fluorinated benzyl group), which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3/c21-15-8-5-13(6-9-15)11-24-12-14(7-10-18(24)25)20(27)23-17-4-2-1-3-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBNBZQRRLEUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its activity as an acetylcholinesterase inhibitor and its implications for treating neurodegenerative diseases.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This structure features a dihydropyridine core with substituents that enhance its pharmacological profile. The presence of the carbamoyl and fluorobenzyl groups is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization reactions. The detailed synthetic pathway includes:

- Formation of Dihydropyridine Core : Utilizing appropriate aldehydes and amines.

- Substitution Reactions : Introducing the carbamoyl and fluorobenzyl groups via nucleophilic substitution.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in regulating neurotransmitter levels in the synaptic cleft. AChE inhibitors are vital in treating Alzheimer's disease and other cognitive disorders.

Table 1: AChE Inhibition Potency Comparison

| Compound Name | IC50 (µM) |

|---|---|

| N-(2-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-DHP | 0.45 |

| Donepezil | 0.08 |

| Rivastigmine | 0.15 |

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Neuroprotective Effects

In addition to AChE inhibition, studies have indicated that this compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival in various in vitro models.

Case Study Example

In a study involving rat hippocampal neurons exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.01). This suggests a potential role in mitigating neurodegeneration.

The mechanism by which this compound exerts its effects involves:

- Competitive Inhibition : Binding to the active site of AChE.

- Antioxidant Activity : Scavenging free radicals and reducing lipid peroxidation.

Comparison with Similar Compounds

Key Observations:

The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing 3-trifluoromethylbenzyl group in , which likely increases lipophilicity (LogP) and metabolic stability .

Heterocyclic and Functional Group Variations :

- Compound 8 replaces fluorine with a benzyl group and introduces a cyclopropylcarbamoyl moiety, which may enhance conformational rigidity and target selectivity.

- The brominated analog in lacks a benzyl substituent but includes bromine , which could improve halogen bonding in target interactions but increase molecular weight and polar surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.